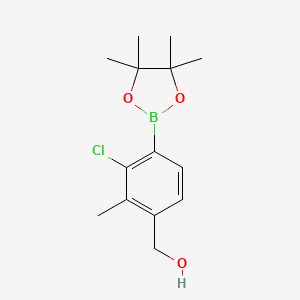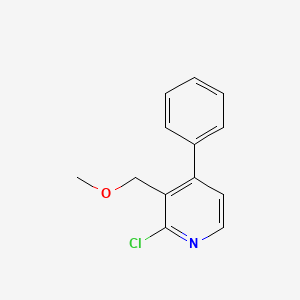
2-Chloro-3-(methoxymethyl)-4-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(methoxymethyl)-4-phenylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, methoxymethyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methoxymethyl)-4-phenylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-(chloromethyl)-4-phenylpyridine with sodium methoxide in methanol at 45°C. This reaction selectively replaces the chloromethyl group with a methoxymethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(methoxymethyl)-4-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Sodium Methoxide: Used for methoxylation reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Pyridines: Resulting from nucleophilic substitution.
Aldehydes and Carboxylic Acids: From oxidation of the methoxymethyl group.
Biaryl Compounds: From coupling reactions.
Aplicaciones Científicas De Investigación
2-Chloro-3-(methoxymethyl)-4-phenylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(methoxymethyl)-4-phenylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl and phenyl groups can enhance its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-cyano-6-methoxymethyl-4-methylpyridine: Similar in structure but with a cyano group instead of a phenyl group.
2-Chloro-3-(chloromethyl)-4-phenylpyridine: Precursor in the synthesis of 2-Chloro-3-(methoxymethyl)-4-phenylpyridine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. The presence of the methoxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry.
Propiedades
Fórmula molecular |
C13H12ClNO |
|---|---|
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
2-chloro-3-(methoxymethyl)-4-phenylpyridine |
InChI |
InChI=1S/C13H12ClNO/c1-16-9-12-11(7-8-15-13(12)14)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clave InChI |
HGVIAGSXLVCICY-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C=CN=C1Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




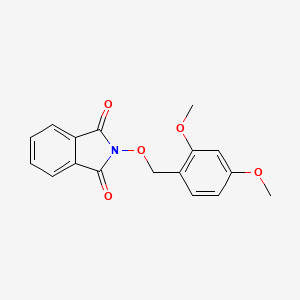

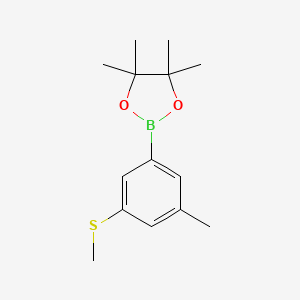
![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B14030213.png)
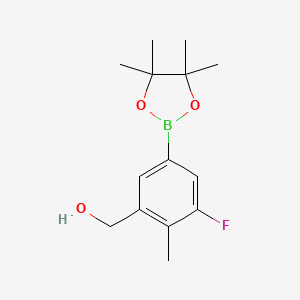
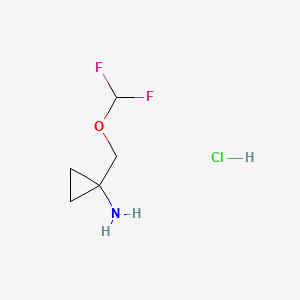
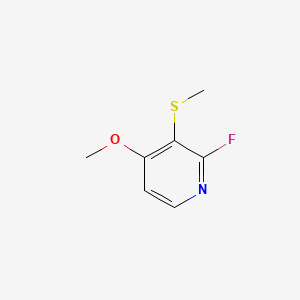
![(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14030229.png)



